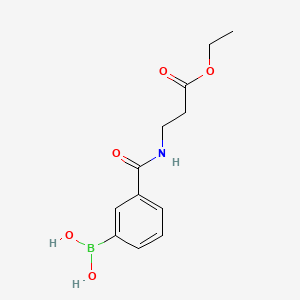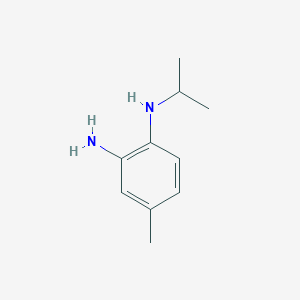
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine
Overview
Description
“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .
Molecular Structure Analysis
The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis
While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine: serves as a precursor in synthesizing various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and diverse biological activities .
Development of Benzimidazole Derivatives
This compound is instrumental in the synthesis of benzimidazole derivatives. Benzimidazoles have garnered attention for their potential use as inhibitors of platelet-derived growth factor receptors (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A, which are significant in the treatment of various diseases .
Production of Herbicides
The diamine is used to produce herbicides such as benomyl and fuberidazole. These herbicides are synthesized through condensation reactions with carboxylic acids, showcasing the compound’s role in agricultural chemical manufacturing .
Optoelectronic Materials
In the field of optoelectronics, 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is a key component for synthesizing materials like 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), which are widely used in organic light-emitting diode (OLED) applications .
Synthesis of Antifungal Agents
The compound is also used in the synthesis of antifungal agents. By reacting with specific ketones or aldehydes, it can lead to the formation of compounds that are effective in treating fungal infections .
Chemical Intermediate in Dye Manufacturing
As a chemical intermediate, it is used in the manufacturing of dyes. The ability of this diamine to form complex molecules with vivid colors makes it valuable in the textile and printing industries .
Mechanism of Action
Target of Action
It is structurally similar to p-cymene , a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes . P-cymene is found in various essential oils and has been studied for its potential biological activities .
Mode of Action
Compounds similar to it, such as p-cymene, are known to interact with biological systems in various ways . For instance, they may interact with cellular membranes or proteins, leading to changes in cell function .
Biochemical Pathways
Compounds like p-cymene, which are structurally similar, are known to be involved in various biological processes
Pharmacokinetics
Given its structural similarity to p-cymene, it may share some of its properties . P-cymene is insoluble in water but miscible with organic solvents , which could influence its bioavailability and distribution in the body.
Result of Action
Compounds like p-cymene have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities
properties
IUPAC Name |
4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




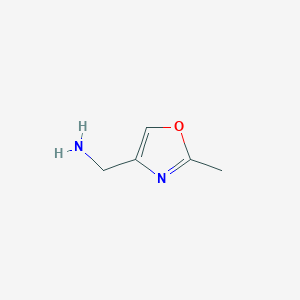

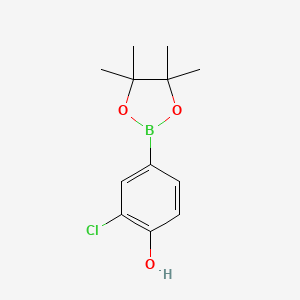
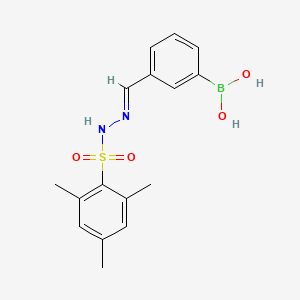
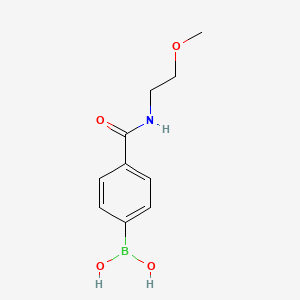


![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)

